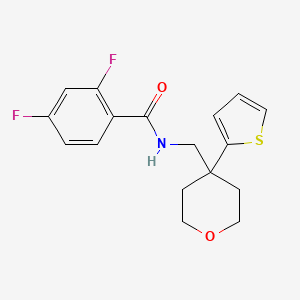
2,4-ジフルオロ-N-((4-(チオフェン-2-イル)テトラヒドロ-2H-ピラン-4-イル)メチル)ベンザミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-difluoro-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide is a synthetic organic compound characterized by the presence of fluorine atoms, a thiophene ring, and a tetrahydropyran moiety
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-difluoro-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetrahydropyran intermediate, which can be synthesized from tetrahydrofuran through a series of reactions including oxidation and cyclization .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification techniques to ensure the final product’s purity.
化学反応の分析
Types of Reactions
2,4-difluoro-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form amines.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the benzamide moiety can yield primary or secondary amines .
作用機序
The mechanism of action of 2,4-difluoro-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide depends on its specific application. In a biological context, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of fluorine atoms can enhance its binding affinity and selectivity for certain molecular targets .
類似化合物との比較
Similar Compounds
2,4-difluorobenzamide: Lacks the thiophene and tetrahydropyran moieties, making it less complex.
Thiophene derivatives: These compounds contain the thiophene ring but may lack the fluorine atoms or benzamide moiety.
Tetrahydropyran derivatives: These compounds contain the tetrahydropyran ring but may lack the fluorine atoms or thiophene ring.
Uniqueness
2,4-difluoro-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide is unique due to its combination of structural features, including the presence of fluorine atoms, a thiophene ring, and a tetrahydropyran moiety. This combination of features can confer unique chemical and biological properties, making it a valuable compound for various applications .
生物活性
2,4-Difluoro-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide, with the CAS number 1203400-08-1, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.
The molecular formula of the compound is C17H17F2NO2S, with a molecular weight of 337.4 g/mol. Its structure includes a difluorobenzamide core linked to a thiophene-substituted tetrahydropyran moiety.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₇F₂NO₂S |
| Molecular Weight | 337.4 g/mol |
| CAS Number | 1203400-08-1 |
Synthesis
The synthesis of 2,4-difluoro-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide typically involves multi-step organic reactions. Common synthetic routes include:
- Formation of Tetrahydropyran Intermediate : This is achieved through cyclization reactions starting from tetrahydrofuran.
- Coupling Reaction : The tetrahydropyran intermediate is then coupled with the benzamide moiety under suitable conditions to yield the final product.
The biological activity of this compound is primarily attributed to its interaction with various biological targets through mechanisms such as:
- Hydrogen Bonding : The functional groups in the compound can form hydrogen bonds with target proteins or enzymes.
- Hydrophobic Interactions : The thiophene and tetrahydropyran rings contribute to hydrophobic interactions, enhancing binding affinity.
- Fluorine Substitution : The presence of fluorine atoms may increase lipophilicity and improve bioavailability.
Antimicrobial Properties
Benzamide derivatives have been reported to possess antimicrobial activity against a range of pathogens. For example, studies on related compounds have demonstrated effectiveness against bacteria and fungi, suggesting that 2,4-difluoro-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide may also exhibit similar properties .
Case Studies
- Antitumor Screening : In a recent study involving various benzamide derivatives, compounds similar to 2,4-difluoro-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide were screened for cytotoxicity against cancer cell lines. Results indicated significant inhibition of cell growth at micromolar concentrations .
- Antimicrobial Testing : A series of benzamide derivatives were tested against Mycobacterium tuberculosis. Although exact data for this compound are not available, related structures showed comparable antibacterial activity .
特性
IUPAC Name |
2,4-difluoro-N-[(4-thiophen-2-yloxan-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2NO2S/c18-12-3-4-13(14(19)10-12)16(21)20-11-17(5-7-22-8-6-17)15-2-1-9-23-15/h1-4,9-10H,5-8,11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJPRYWIXKPWDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=C(C=C(C=C2)F)F)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














